molecular formula C8H8N4OS B13749140 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13749140
M. Wt: 208.24 g/mol
InChI Key: VUXZOLYLSMERMK-UHFFFAOYSA-N
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Description

Role of 1,2,4-Thiadiazole Scaffolds in Medicinal Chemistry

The 1,2,4-thiadiazole ring system is a sulfur- and nitrogen-containing heterocycle characterized by its planar geometry, aromaticity, and dual electron-withdrawing nitrogen atoms. These features enable it to act as a bioisostere for carboxylate, oxadiazole, or pyridine groups while enhancing metabolic stability and target binding affinity.

Electrophilic Reactivity : The N–S bond in 1,2,4-thiadiazoles undergoes nucleophilic attack at the sulfur atom, facilitating covalent interactions with cysteine thiols in enzyme active sites. For example, crystallographic studies demonstrate that 1,2,4-thiadiazole derivatives form disulfide bonds with cysteine residues in H+/K+ ATPase and cathepsin B, leading to enzyme inactivation. This reactivity underpins their use as "warheads" in irreversible inhibitors targeting cysteine-dependent enzymes.

Bioisosteric Applications :

  • Carbonic anhydrase inhibitors : Methazolamide and acetazolamide, clinically used 1,3,4-thiadiazoles, validate sulfur-containing heterocycles as effective zinc-binding motifs.
  • Anticancer agents : Hybrid molecules like imidazo[1,2-b]thiadiazoles exhibit submicromolar cytotoxicity by inhibiting tubulin polymerization or DNA helicases.

Structural Advantages :

  • Lipophilicity : The sulfur atom increases membrane permeability compared to oxygenated analogs.
  • Conformational rigidity : Restricts rotational freedom, optimizing binding pocket complementarity.

Table 1: Biologically Active 1,2,4-Thiadiazole Derivatives

Compound Target IC₅₀/EC₅₀ Mechanism
MLS000559245 Bloom helicase (BLM) 1.4 μM DNA unwinding inhibition
Imidazo-thiadiazole 41a HeLa cells 0.67 μM Tubulin destabilization
3,4-Dichlorophenyl analog BLM helicase 0.25 μM Competitive ATPase inhibition

Pyridinyl Substituent Effects on Bioactive Thiadiazole Derivatives

The 5-methoxy-2-pyridinyl group in this compound introduces steric, electronic, and hydrogen-bonding modifications critical for target engagement.

Electronic Effects :

  • Methoxy orientation : The para-methoxy group on the pyridine ring donates electron density through resonance, modulating the ring’s basicity and π-orbital distribution. This enhances interactions with aromatic residues (e.g., phenylalanine, tyrosine) in hydrophobic pockets.
  • Nitrogen positioning : The pyridine nitrogen at the 2-position acts as a hydrogen-bond acceptor, complementing acidic residues like aspartate or glutamate.

Structure-Activity Relationship (SAR) Insights :

  • Pyridine substitution : Analog studies show that 4-pyridinyl derivatives (e.g., compound 1 in Table 2) exhibit superior BLM helicase inhibition (IC₅₀ = 1.4 μM) compared to 2-pyridinyl (inactive) or 3-pyridinyl (IC₅₀ = 3.5 μM) variants.
  • Methoxy contributions : Methoxy groups at the 5-position improve solubility by introducing a polar substituent without steric hindrance, as evidenced by enhanced aqueous solubility in analogs like 33 (solubility >100 μM).

Table 2: Impact of Pyridine Substituents on Thiadiazole Activity

Pyridine Position Substituent Target IC₅₀ (μM) Activity Trend
4-pyridinyl None BLM helicase 1.4 Baseline activity
3-pyridinyl None BLM helicase 3.5 2.5-fold reduction
2-pyridinyl None BLM helicase Inactive Loss of π-π stacking
4-pyridinyl 5-methoxy BLM helicase 0.87 Improved solubility/activity

Hydrogen-Bonding Networks :

  • The amine group at the 5-position of the thiadiazole forms hydrogen bonds with backbone carbonyls (e.g., BLM helicase’s Gln⁷⁹⁰).
  • Methoxy oxygen participates in water-mediated interactions, stabilizing protein-ligand complexes.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-(5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H8N4OS/c1-13-5-2-3-6(10-4-5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12)

InChI Key

VUXZOLYLSMERMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

General Synthetic Strategy

The synthesis of this compound typically involves a convergent approach where the thiadiazole ring is formed by cyclization reactions between amidines and isothiocyanates or related intermediates. The key steps include:

  • Preparation of substituted amidines from nitriles via Pinner reaction.
  • Formation of isothiocyanates from corresponding amines using thiophosgene.
  • Cyclocondensation of amidines with isothiocyanates to form the 1,2,4-thiadiazole ring.
  • Introduction of the 5-methoxypyridin-2-yl substituent through the choice of nitrile or amine precursors.

This method is supported by the synthesis of related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines described in the Journal of Medicinal Chemistry (2022).

Detailed Synthetic Route

Step 1: Synthesis of 5-Methoxypicolinonitrile
  • Starting from 5-fluoropicolinonitrile, a nucleophilic aromatic substitution with sodium methoxide in N,N-dimethylformamide (DMF) at 0 °C to 25 °C yields 5-methoxypicolinonitrile.
  • The reaction mixture is worked up with ice water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
Step 2: Formation of 5-Methoxypicolinimidamide
  • The nitrile is converted to the corresponding amidine hydrochloride salt via Pinner reaction or related amidination methods.
  • This intermediate is crucial for subsequent cyclization.
Step 3: Preparation of Isothiocyanate Intermediate
  • The isothiocyanate is prepared by reacting commercially available amines (e.g., 3-aminopyridine derivatives) with thiophosgene under controlled conditions.
Step 4: Cyclization to 1,2,4-Thiadiazole
  • The amidine hydrochloride and isothiocyanate are reacted in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
  • Diisopropyl azodiformate (DIAD) or other dehydrating agents may be added to promote cyclization.
  • The reaction proceeds to form the 1,2,4-thiadiazole ring, yielding this compound.
Step 5: Purification and Characterization
  • The product is purified by standard chromatographic techniques.
  • Characterization includes ^1H NMR, mass spectrometry (MS), and melting point determination.

Representative Example and Yield Data

Step Reagents/Conditions Yield (%) Notes
5-Fluoropicolinonitrile → 5-Methoxypicolinonitrile Sodium methoxide, DMF, 0 °C to 25 °C, 4 h ~85 Column chromatography purification
5-Methoxypicolinonitrile → 5-Methoxypicolinimidamide Pinner reaction or amidination Not specified Intermediate for cyclization
Amidine + Isothiocyanate → 1,2,4-Thiadiazole THF or DCM, DIAD, room temperature, 20 h 30-40 Purified by chromatography

Note: The yield for the final cyclization step varies depending on substituents and conditions; example yields for related thiadiazoles range from 20% to 40%.

Alternative Oxidative Cyclization Method Using Hypervalent Iodine(III) Reagents

An alternative method for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves intramolecular oxidative S–N bond formation mediated by hypervalent iodine(III) reagents such as [phenyliodine(III) bis(trifluoroacetate)] (PIFA). This method offers:

  • Mild reaction conditions (room temperature, short reaction times).
  • High yields (up to 83%).
  • Avoidance of harsh dehydrating agents.

Optimization of Reaction Conditions (Table)

Entry Oxidant Solvent Time (min) Yield (%)
1 PIDA Tetrahydrofuran (THF) 5 70
2 Dess–Martin periodinane (DMP) THF 3 76
3 o-Iodoxybenzoic acid (IBX) THF 5 73
4 PIFA THF 3 80
12 PIFA 1,2-Dichloroethane (DCE) 3 83

Source: Adapted from J. Org. Chem. 2016

General Procedure

  • React the appropriate precursor containing a thiol and amino group with PIFA in THF or DCE at room temperature.
  • Stir for 3–5 minutes.
  • Work up by extraction, drying, and purification.

This method can be adapted to prepare this compound by designing suitable precursors.

Summary of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Convergent amidine + isothiocyanate cyclization Amidines from nitriles, isothiocyanates from amines, DIAD, THF/DCM Well-established, modular synthesis Moderate yields (30-40%), longer reaction times
Hypervalent iodine(III)-mediated oxidative cyclization PIFA or related reagents, THF/DCE, room temp, 3-5 min High yields (up to 83%), mild conditions Requires specific precursors, cost of reagents

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(5-Hydroxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Alkoxy Groups : Compounds with alkoxy substituents (e.g., isopropoxy in , methoxy in the target compound) exhibit enhanced solubility and macrofilaricidal activity, likely due to improved target binding and metabolic stability.
  • Halogenated Aryl Groups : Chlorophenyl derivatives (e.g., ) show kinase-modulating or antiparasitic effects, with dichlorophenyl groups increasing lipophilicity and potency .
  • Heteroaryl vs. Aryl : Pyridinyl substituents (e.g., ) offer π-π stacking interactions with biological targets, while sulfanyl groups (e.g., ) introduce redox-active moieties for antimicrobial activity.

Synthetic Efficiency :

  • Yields for macrofilaricidal compounds (e.g., 36% for ) are moderate, reflecting challenges in coupling bulky substituents. Higher purity (>95%) is achieved via preparative HPLC .
  • Dichlorophenyl derivatives (e.g., ) are synthesized via thiourea cyclization, achieving 53% yield, suggesting robust scalability.

Key Findings:

  • Macrofilaricidal Activity : Alkoxy-pyridinyl derivatives (e.g., ) demonstrate potent activity against filarial parasites, with IC₅₀ values <1 μM. The methoxy variant is hypothesized to exhibit similar efficacy due to structural similarity.
  • Kinase Activation : Dichlorophenyl derivatives (e.g., ) activate c-Abl kinase, a target in neurodegenerative diseases, via thiadiazole-mediated ATP-binding pocket interactions.
  • Antimicrobial Activity : Sulfanyl-substituted compounds (e.g., ) disrupt microbial membranes, with MIC values in the μg/mL range.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing thiadiazole core. For example, reacting 5-chloro-3-(5-methoxypyridin-2-yl)-1,2,4-thiadiazole with ammonia or amines under controlled conditions (e.g., 2 M NH₃ in EtOH at 70°C overnight yields 86% product). Catalyst-free one-pot strategies are also viable for thiadiazole derivatives, enabling efficient amine substitution .
  • Key Considerations : Optimize pH and temperature to minimize side products (e.g., benzylamine in DMF at 80°C for 12 hours achieves 72% yield for N-benzyl derivatives) .

Q. How can structural characterization be performed for this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxypyridinyl protons resonate at δ 3.85 ppm for methoxy groups) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structural refinement. The thiadiazole ring’s planarity and bond lengths can be validated against crystallographic data .

Q. What are the primary biological activities reported for thiadiazole analogs?

  • Findings : Thiadiazole derivatives exhibit antimicrobial and anticancer properties. For example, analogs inhibit microbial enzymes (e.g., dihydrofolate reductase) and induce apoptosis in cancer cells via caspase activation and mitochondrial disruption .
  • Table: Biological Activity Comparison

Derivative SubstituentBioactivityMechanism
5-ChlorophenylAntimicrobialEnzyme inhibition
TrichloromethylAnticancerApoptosis induction

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts in thiadiazole synthesis?

  • Methodology :

  • SNAr Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Monitor reaction progress via TLC or HPLC .
  • Catalyst-Free Strategies : One-pot synthesis reduces intermediate isolation steps, improving yield (e.g., 78–82% yields for 3-substituted derivatives) .
    • Data Contradiction Note : While SNAr is standard, some studies report competing elimination pathways under high temperatures. Adjust reaction time and stoichiometry to favor substitution .

Q. What mechanistic insights explain the compound’s bioactivity in cancer models?

  • Methodology :

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays.
  • Cellular Studies : Use flow cytometry to measure apoptosis (e.g., Annexin V staining) and mitochondrial membrane potential (JC-1 dye) .
    • Key Finding : Derivatives disrupt redox homeostasis, increasing ROS levels in cancer cells by 2–3 fold compared to controls .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect physicochemical properties?

  • Methodology :

  • Computational Modeling : Calculate logP and solubility via software (e.g., Schrödinger). The methoxy group increases hydrophilicity (logP reduced by ~0.5 vs. chloro analogs) .
  • Thermal Analysis : DSC/TGA reveals methoxy-substituted derivatives have lower melting points (ΔTm ≈ 20°C) due to reduced crystallinity .

Q. How can crystallographic data resolve discrepancies in reported bond lengths for the thiadiazole ring?

  • Methodology : Refine X-ray data using SHELXL, applying restraints for disordered atoms. Compare results with Cambridge Structural Database entries. For example, the C–S bond in thiadiazoles typically ranges from 1.65–1.72 Å .
  • Contradiction Analysis : Discrepancies may arise from twinning or poor crystal quality. Use high-resolution data (≤ 0.8 Å) and multi-temperature experiments .

Methodological Recommendations

  • Synthetic Protocols : Prioritize catalyst-free one-pot methods for scalability .
  • Analytical Tools : Combine NMR, HRMS, and crystallography for unambiguous characterization .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via knock-out cell lines .

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